2,4-Dimethyloctane

Catalog No.
S1966686
CAS No.
4032-94-4
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyloctane

CAS Number

4032-94-4

Product Name

2,4-Dimethyloctane

IUPAC Name

2,4-dimethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

IXAVTTRPEXFVSX-UHFFFAOYSA-N

SMILES

CCCCC(C)CC(C)C

Canonical SMILES

CCCCC(C)CC(C)C

2,4-Dimethyloctane is a branched-chain alkane with the molecular formula C10H22C_{10}H_{22} and a molecular weight of approximately 142.28 g/mol. It is characterized by two methyl groups attached to the second and fourth carbon atoms of an octane chain. This compound belongs to the family of alkanes, which are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms. The structure can be represented as follows:

text
CH3 |CH3-CH-CH2-CH-CH2-CH3 | CH3

2,4-Dimethyloctane is known for its relatively high boiling point of around 429.05 K (156.9 °C) and its low volatility, making it a stable compound under normal conditions .

2,4-Dimethyloctane itself doesn't have a specific biological mechanism of action. However, its properties influence how it interacts with other molecules in certain research areas. For instance, its branching affects how it packs with other alkanes, impacting fuel performance [].

  • Flammability: 2,4-dimethyloctane is flammable with a flash point of 49 °C []. It is important to handle it with caution and appropriate personal protective equipment.
  • Toxicity: Limited data is available on the specific toxicity of 2,4-dimethyloctane. However, as with most hydrocarbons, it's advisable to avoid inhalation and ingestion.
  • Solvent: 2,4-Dimethyloctane is a non-polar hydrocarbon, meaning it has no electrical charge and can dissolve other non-polar substances. This characteristic makes it a potential candidate for use as a solvent in various scientific experiments.
  • Reference Material: Due to its well-defined structure, 2,4-Dimethyloctane can be a valuable reference material in analytical chemistry, particularly in Gas Chromatography (GC). By comparing the retention time of unknown compounds to that of 2,4-Dimethyloctane, scientists can potentially identify them [].

The chemical behavior of 2,4-dimethyloctane primarily involves combustion and radical reactions. When subjected to high temperatures or in the presence of oxygen, it can undergo oxidation reactions that produce various products, including carbon dioxide and water. Additionally, it can participate in free radical reactions that lead to the formation of peroxy radicals, which are significant in combustion chemistry.

In studies involving unimolecular reactions of related compounds, it has been observed that 2,4-dimethyloxetanyl radicals (derived from 2,4-dimethyloctane) exhibit complex reaction pathways that include ring-opening and bimolecular reactions with oxygen .

Synthesis of 2,4-dimethyloctane can be achieved through several methods:

  • Alkylation: This method involves the alkylation of octane with methyl iodide in the presence of a strong base.
  • Hydrocarbon Cracking: It can also be obtained through catalytic cracking processes where larger hydrocarbons are broken down into smaller ones.
  • Isomerization: Starting from linear alkanes, isomerization processes can yield branched alkanes like 2,4-dimethyloctane.

These methods allow for the production of high-purity compounds suitable for various applications.

2,4-Dimethyloctane finds applications primarily in:

  • Fuel Production: It serves as a component in gasoline formulations due to its favorable combustion properties.
  • Solvent Use: It is utilized as a solvent in various industrial applications due to its hydrophobic nature.
  • Chemical Intermediates: It can act as a precursor for synthesizing other chemical compounds.

Interaction studies involving 2,4-dimethyloctane often focus on its reactivity with oxygen and other radicals during combustion processes. Research indicates that the presence of this compound can influence ignition characteristics and combustion efficiency due to its radical formation and subsequent reactions with oxygen .

Additionally, studies on related alkyl-substituted compounds highlight the importance of stereochemistry in determining reaction pathways and product distributions during combustion.

Several compounds share structural similarities with 2,4-dimethyloctane. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaBoiling Point (K)Unique Features
2-MethylheptaneC8H18C_8H_{18}~398Simpler structure; lower boiling point
3-MethylheptaneC8H18C_8H_{18}~398Similar to 2-methylheptane but different position
2-EthylhexaneC8H18C_8H_{18}~394Contains an ethyl group; lower boiling point
3,3-DimethylhexaneC9H20C_9H_{20}~408More branched structure; higher boiling point

Uniqueness: The unique aspect of 2,4-dimethyloctane lies in its specific branching pattern which affects its physical properties such as boiling point and reactivity compared to linear or differently branched alkanes.

Constitutional isomerism, also known as structural isomerism, occurs when compounds share the same molecular formula but differ in their atomic connectivity [4]. Within the context of C₁₀H₂₂ compounds, 2,4-dimethyloctane represents one of seventy-five possible constitutional isomers of decane [5] [6]. The compound belongs specifically to the dimethyloctane subgroup, which is characterized by an eight-carbon backbone with two methyl substituents at specific positions.

The constitutional isomers of octane derivatives can be systematically categorized based on their branching patterns. For C₁₀H₂₂ compounds, the major categories include straight-chain decane, monomethyl nonanes, dimethyl octanes, and ethyl octanes [7] [5]. Within the dimethyl octane series, twelve distinct constitutional isomers are possible, including 2,2-dimethyloctane, 2,3-dimethyloctane, 2,4-dimethyloctane, 2,5-dimethyloctane, 2,6-dimethyloctane, 2,7-dimethyloctane, 3,3-dimethyloctane, 3,4-dimethyloctane, 3,5-dimethyloctane, 3,6-dimethyloctane, 4,4-dimethyloctane, and 4,5-dimethyloctane [7].

The structural uniqueness of 2,4-dimethyloctane lies in its asymmetric substitution pattern. Unlike symmetrically substituted isomers such as 2,5-dimethyloctane or 3,6-dimethyloctane, the 2,4-substitution pattern creates a molecule with distinct structural characteristics. The eight-carbon backbone extends from carbon-1 to carbon-8, with methyl groups attached at the second and fourth positions. This arrangement results in a molecular structure where the methyl substituents are separated by one carbon atom, creating specific steric and electronic interactions that influence the compound's physical and chemical properties [2] [8].

The IUPAC name follows systematic nomenclature rules, where the longest carbon chain (octane) forms the base name, and the positions of the methyl substituents are indicated by the numbers 2 and 4 [2] [3]. The complete structural formula can be represented as CH₃-CH(CH₃)-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-CH₃, clearly showing the connectivity pattern that distinguishes it from other constitutional isomers [8].

Stereochemical Considerations

The stereochemical analysis of 2,4-dimethyloctane reveals fascinating aspects of molecular chirality and spatial arrangement. The presence of asymmetric carbon atoms in this molecule introduces significant stereochemical complexity that fundamentally affects its chemical behavior and physical properties.

Chirality in 2,4-Dimethyloctane

2,4-Dimethyloctane possesses one chiral center located at carbon-4 [3] [9]. A chiral center, also known as a stereocenter, is defined as a carbon atom bonded to four different substituents [10] [11]. In the case of 2,4-dimethyloctane, carbon-4 is bonded to: a hydrogen atom, a methyl group, a propyl group (CH₂CH₂CH₃), and a 2-methylbutyl group (CH₂CH(CH₃)CH₃) [9].

The chirality arises from the asymmetric environment created by these four distinct substituents. The carbon-4 atom adopts a tetrahedral geometry, with the four different groups positioned at the corners of the tetrahedron. This spatial arrangement cannot be superimposed on its mirror image, thus conferring chirality to the molecule [10] [11].

The identification of chirality in 2,4-dimethyloctane is crucial for understanding its stereochemical behavior. Chiral molecules exhibit optical activity, meaning they can rotate the plane of plane-polarized light [12]. This property is fundamental to many applications in analytical chemistry and pharmaceutical sciences, where the spatial arrangement of atoms directly impacts biological activity and chemical reactivity.

Diastereomers and Enantiomers

The stereochemical relationship in 2,4-dimethyloctane is characterized by the presence of enantiomers rather than diastereomers. With a single chiral center at carbon-4, the molecule can exist in exactly two stereoisomeric forms: the (4R)-2,4-dimethyloctane and the (4S)-2,4-dimethyloctane [9] [13].

These two stereoisomers are enantiomers, defined as non-superimposable mirror images of each other [14]. The (R) and (S) designations follow the Cahn-Ingold-Prelog priority rules, where the four substituents around the chiral center are ranked according to their atomic numbers and connectivity patterns [13]. When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, a clockwise arrangement of the remaining three groups (from highest to lowest priority) indicates an R configuration, while a counterclockwise arrangement indicates an S configuration [10] [13].

The enantiomeric relationship between (4R)-2,4-dimethyloctane and (4S)-2,4-dimethyloctane means that these compounds possess identical physical properties in achiral environments, including boiling point, melting point, and density [14]. However, they exhibit opposite optical rotations and can be distinguished through their interactions with other chiral molecules or through chiral chromatographic techniques [9].

Since 2,4-dimethyloctane contains only one chiral center, diastereomeric relationships do not exist within this specific compound. Diastereomers are stereoisomers that are not mirror images and typically occur in molecules with two or more chiral centers [15] [14]. The absence of diastereomers in 2,4-dimethyloctane simplifies its stereochemical analysis while maintaining significant chirality-related complexity.

Comparative Analysis with Other Dimethyloctane Isomers

The comparative analysis of 2,4-dimethyloctane with other dimethyloctane isomers reveals significant differences in physical properties, stereochemical behavior, and molecular characteristics. These differences arise from the varying positions of methyl substituents and their impact on molecular symmetry, intermolecular forces, and spatial arrangements.

Physical property comparisons among dimethyloctane isomers demonstrate clear structure-property relationships. 2,4-Dimethyloctane exhibits a boiling point range of 155.9-156.4°C, which is notably lower than that of 2,3-dimethyloctane (164.5°C) and 3,4-dimethyloctane (168-170°C) [16] . This trend reflects the influence of branching position on intermolecular van der Waals forces. The greater separation between methyl groups in 2,4-dimethyloctane results in reduced molecular compactness compared to isomers with adjacent methyl groups, leading to weaker intermolecular interactions and consequently lower boiling points .

The density values also show systematic variations among dimethyloctane isomers. 2,4-Dimethyloctane has a density of 0.723-0.732 g/cm³, which is lower than most other dimethyloctane isomers [16] [19]. For comparison, 3,4-dimethyloctane exhibits a density of 0.735 g/cm³, while 4,5-dimethyloctane shows 0.733 g/cm³ . These density differences reflect variations in molecular packing efficiency, with more symmetrical isomers generally exhibiting higher densities due to more efficient space utilization in the liquid state.

Critical temperature and pressure data provide additional insights into molecular behavior. 2,4-Dimethyloctane shows critical temperatures in the range of 335-340°C and critical pressures of 21.8-22.0 atm [16]. These values are intermediate compared to other dimethyloctane isomers, with 3,4-dimethyloctane showing higher critical temperature (341.0°C) and pressure (22.1 atm), while 3,5-dimethyloctane exhibits lower values (333.2°C and 21.6 atm) . The critical properties correlate with molecular symmetry and the degree of branching, where asymmetric substitution patterns generally result in intermediate critical values.

Stereochemical comparison reveals fundamental differences among dimethyloctane isomers. While 2,4-dimethyloctane is chiral with one stereocenter at carbon-4, other isomers exhibit varying stereochemical properties [9]. For instance, 2,2-dimethyloctane and 3,3-dimethyloctane are achiral due to their symmetrical substitution patterns, while 2,3-dimethyloctane is chiral with one stereocenter at carbon-3 . The most complex stereochemical behavior is observed in 3,4-dimethyloctane, which can exist as either chiral enantiomers or as a meso compound, depending on the specific spatial arrangement of the substituents .

The logarithmic partition coefficient (LogP) values, which indicate hydrophobicity, also vary among dimethyloctane isomers. 2,4-Dimethyloctane shows LogP values ranging from 3.86 to 5.1, depending on the calculation method used [8] [19]. This relatively high value indicates significant hydrophobic character, which is consistent with its alkane nature and branched structure. The variation in LogP values among dimethyloctane isomers reflects differences in molecular surface area and the degree of molecular branching.

Refractive index measurements provide additional structural information. 2,4-Dimethyloctane exhibits a refractive index of 1.407-1.411, which falls within the typical range for branched alkanes [16] [19]. Comparison with other dimethyloctane isomers shows that more highly branched isomers generally exhibit slightly higher refractive indices due to increased molecular polarizability resulting from the branched structure.

XLogP3

5.1

Dates

Last modified: 08-16-2023

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